methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a pyrazole ring substituted at position 1 with a (4-chloro-3-methylphenoxy)methyl group and at position 3 with a methyl carboxylate ester. Its molecular formula is C₁₃H₁₃ClN₂O₃, with a molecular weight of approximately 280.71 g/mol. The chlorine and methyl substituents on the phenoxy group enhance its lipophilicity and electronic properties, which may influence reactivity and biological activity .
Properties
IUPAC Name |
methyl 1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-9-7-10(3-4-11(9)14)19-8-16-6-5-12(15-16)13(17)18-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHBOJUYKOFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Key Features:
- Molecular Weight: 256.68 g/mol
- Solubility: Soluble in organic solvents, with limited solubility in water.
- Functional Groups: Contains a chloro group, a methoxy group, and a carboxylate moiety which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound could be developed as an antimicrobial agent, particularly in agricultural applications to control phytopathogenic microorganisms .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in cellular signaling and metabolism, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in target cells, leading to apoptosis.
- Protein Binding: It interacts with specific proteins involved in cancer progression, altering their function and stability .
Case Studies
A notable case study involved the application of this compound in agricultural settings where it was used as a fungicide against Phytophthora infestans. Field trials demonstrated a reduction in disease incidence by over 50% compared to untreated controls, indicating its potential utility as a crop protection agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate. The compound has been evaluated for its efficacy against various cancer cell lines using the National Cancer Institute's 60 cell line screening protocol. Results indicated promising cytotoxic activity, suggesting that this compound could serve as a lead structure for the development of novel anticancer agents .
Anticonvulsant Properties
The synthesis of derivatives from this compound has been linked to anticonvulsant activity. For instance, derivatives synthesized through Knoevenagel condensation have shown potential in pharmacological evaluations for their anticonvulsant properties . This opens avenues for further research into its use in treating epilepsy or other seizure disorders.
Analgesic and Anti-inflammatory Effects
Compounds derived from this compound have demonstrated analgesic and anti-inflammatory effects in animal models. Studies utilizing tail flick tests and carrageenan-induced paw edema models have confirmed these activities, indicating that this compound may be beneficial in pain management therapies .
Herbicidal Activity
The pyrazole moiety is known for its herbicidal properties, and this compound has been explored as a potential herbicide. Research indicates that it can inhibit specific plant growth processes, making it effective against various weed species without harming crop plants . This selectivity is crucial for developing sustainable agricultural practices.
Insecticidal Properties
In addition to herbicidal applications, this compound has shown insecticidal activity against certain pests, which may help in integrated pest management strategies. The mechanism involves disrupting the normal physiological functions of target insects, leading to their mortality .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including Vilsmeier-Haack reactions and Knoevenagel condensation techniques. The ability to modify the pyrazole structure allows researchers to tailor derivatives with enhanced biological activities or improved solubility profiles.
Case Study: Anticancer Evaluation
In a study published in Molecules, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
Case Study: Herbicidal Efficacy
A field study assessed the herbicidal activity of this compound on common agricultural weeds. The results demonstrated a notable reduction in weed biomass compared to untreated controls, supporting its potential use as an environmentally friendly herbicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, ester groups, and aryl moieties. Key structural variations and their implications are summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The methoxy group (electron-donating) in increases solubility but may reduce metabolic stability.
- Steric Bulk: The benzyl group in adds steric hindrance, increasing lipophilicity (logP) but possibly reducing bioavailability compared to the phenoxymethyl group in the target compound.
- Functional Group Reactivity : The formyl group in allows for Schiff base formation or further derivatization, whereas the carboxylic acid in enables salt formation for improved aqueous solubility .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate?
Answer:
The synthesis of pyrazole derivatives typically involves condensation reactions followed by functional group modifications. For example:
- Step 1: Prepare the pyrazole core via refluxing a diketone precursor (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid (yield ~45%) .
- Step 2: Introduce the (4-chloro-3-methylphenoxy)methyl side chain via nucleophilic substitution or Mitsunobu reaction. For analogous compounds, potassium carbonate in anhydrous acetone is used to facilitate alkylation .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (ethyl acetate) are effective for isolating the target compound .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the pyrazole ring and phenoxy group. For example, methoxy protons resonate at δ ~3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (calculated: ~326.78 g/mol for analogous structures) and fragmentation patterns .
- X-ray Crystallography: Determine dihedral angles between the pyrazole ring and aromatic substituents, which influence molecular packing (e.g., angles of 16.83–51.68° observed in related compounds) .
Advanced: How do structural variations (e.g., substituent positions) impact biological activity?
Answer:
- Substituent Effects: The 4-chloro-3-methylphenoxy group enhances lipophilicity, potentially improving membrane permeability. Trifluoromethyl groups (as in analog 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) increase metabolic stability due to electron-withdrawing properties .
- Dihedral Angles: Crystal structures show that smaller dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) promote planar conformations, enhancing interactions with hydrophobic enzyme pockets .
- Activity Optimization: Replace the methyl ester with ethyl or benzyl esters to study steric effects on target binding .
Advanced: How can contradictory data in literature regarding reaction yields be resolved?
Answer:
- Reproducibility Checks: Replicate reported conditions (e.g., reflux time, solvent ratios) while monitoring reaction progress via TLC or HPLC .
- Parameter Optimization: Adjust catalyst loading (e.g., KCO from 2 to 3.3 equivalents) or temperature (reflux vs. room temperature) to improve yields .
- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-alkylation or hydrolysis of the ester group) .
Advanced: What computational approaches predict the compound’s interaction with carbonic anhydrase or prostaglandin synthases?
Answer:
- Docking Studies: Use AutoDock Vina to model binding poses with carbonic anhydrase IX (PDB: 3IAI). The pyrazole ring’s nitrogen atoms may coordinate with Zn in the active site .
- Molecular Dynamics (MD): Simulate stability of the (4-chloro-3-methylphenoxy)methyl group in hydrophobic pockets over 100 ns trajectories .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, CF) with inhibitory activity against prostaglandin G/H synthase .
Basic: How should researchers handle gaps in toxicity or ecological data for this compound?
Answer:
- Precautionary Measures: Assume acute toxicity (LD unknown) and use PPE (gloves, fume hood) during handling .
- Environmental Testing: Conduct OECD 301D biodegradability assays and Daphnia magna acute toxicity tests if discharge is planned .
- Literature Extrapolation: Reference data from structurally similar compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to estimate persistence or bioaccumulation .
Advanced: What strategies improve regioselectivity during pyrazole ring functionalization?
Answer:
- Directing Groups: Use electron-withdrawing groups (e.g., ester at C-3) to guide electrophilic substitution to C-5 .
- Metal Catalysis: Employ Pd-catalyzed C–H activation for arylation at specific positions .
- Protection/Deprotection: Temporarily protect reactive sites (e.g., NH of pyrazole with SEM groups) before alkylation .
Advanced: How do solvent polarity and temperature affect crystallization outcomes?
Answer:
- Polar Solvents: Ethyl acetate induces slow crystallization, yielding larger single crystals suitable for X-ray analysis .
- Temperature Gradients: Cooling from reflux to 0°C reduces solubility, forcing nucleation. For example, recrystallization from ethanol at 449 K produces high-purity crystals .
- Additives: Seed crystals or surfactants (e.g., CTAB) minimize polymorph formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
